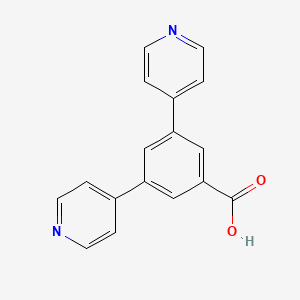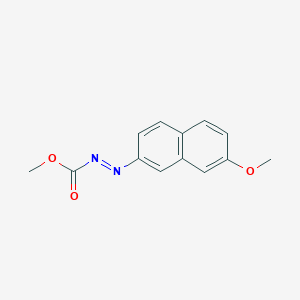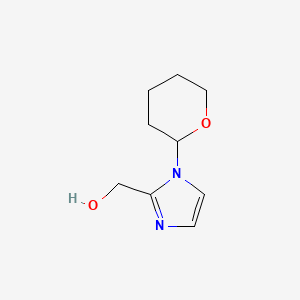
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol is a chemical compound that features a tetrahydropyran ring fused to an imidazole ring with a methanol group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as an alcohol or aldehyde, in the presence of an acid catalyst.
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of a diamine with a suitable carbonyl compound under acidic or basic conditions.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced to form a saturated imidazoline ring.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine), alkyl halides, and aryl halides are used under conditions such as Friedel-Crafts alkylation or halogenation.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Imidazoline derivatives.
Substitution: Halogenated, alkylated, or arylated imidazole derivatives.
科学研究应用
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its effects on cellular processes such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds
(Tetrahydro-2H-pyran-4-yl)methanol: Similar structure but lacks the imidazole ring.
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-4-yl)methanol: Similar structure but with the methanol group attached to a different position on the imidazole ring.
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol is unique due to its specific combination of a tetrahydropyran ring, an imidazole ring, and a methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
[1-(oxan-2-yl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C9H14N2O2/c12-7-8-10-4-5-11(8)9-3-1-2-6-13-9/h4-5,9,12H,1-3,6-7H2 |
InChI 键 |
NKLWHGBGIHLJPE-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)N2C=CN=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760165.png)

![methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate](/img/structure/B11760196.png)
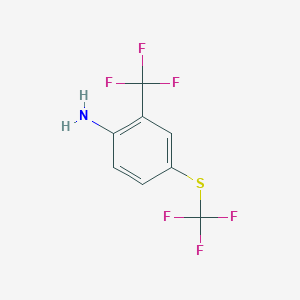
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760200.png)
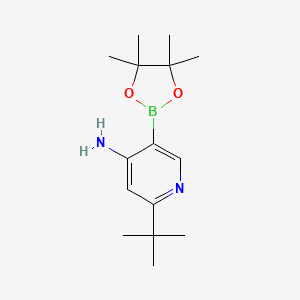
![(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine](/img/structure/B11760216.png)
![Oxirane, [(heptyloxy)methyl]-](/img/structure/B11760218.png)
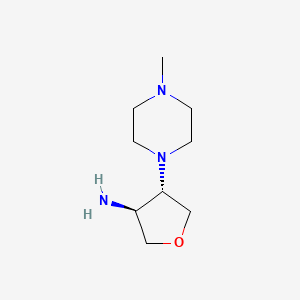
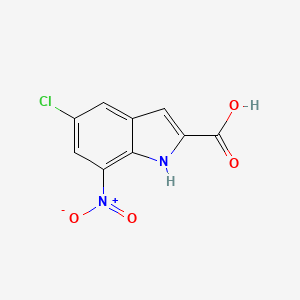
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760240.png)
![2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine](/img/structure/B11760249.png)
